molecular formula C15H19NO3 B2521922 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide CAS No. 899958-45-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide

Cat. No.: B2521922
CAS No.: 899958-45-3
M. Wt: 261.321
InChI Key: JCRSSNSUTVUCDS-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)benzamide is a spirocyclic compound featuring a benzamide moiety attached to a 1,4-dioxaspiro[4.4]nonane framework. The spiro system comprises two fused tetrahydrofuran rings sharing a single carbon atom, creating a rigid bicyclic structure. This architecture is critical for its physicochemical properties, such as solubility and stereochemical stability, which are advantageous in pharmaceutical and materials science applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(12-6-2-1-3-7-12)16-10-13-11-18-15(19-13)8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRSSNSUTVUCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide serves as a building block for synthesizing more complex molecules. Its spirocyclic structure allows it to participate in various organic reactions, enhancing the development of new chemical entities.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary research indicates that it may inhibit specific enzymes involved in metabolic pathways, suggesting implications for diseases such as cancer and neurodegenerative disorders.

Mechanism of Action:
The interaction with molecular targets like enzymes or receptors is facilitated by its unique structural features, which can modulate enzymatic activities or influence receptor functions.

Medicine

This compound shows promise in therapeutic applications, particularly for its anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy in treating various medical conditions.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with unique properties, including polymers and coatings that leverage its structural characteristics for enhanced performance.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study conducted on the enzyme inhibition potential of this compound revealed significant inhibitory activity against certain metabolic enzymes, indicating potential therapeutic applications in oncology .
  • Biological Activity : Research published in peer-reviewed journals has highlighted the compound's ability to interact with neurotransmitter systems, suggesting applications in psychiatric disorders .
  • Material Science : Investigations into the use of this compound in polymer synthesis have shown promising results regarding mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decan-2-yl Derivatives (S07, S08, S09)

Compounds like (S,E)-N-(4-methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07) share a similar spirocyclic backbone but with a [4.5] ring system. Key differences include:

  • Synthesis : S07 is synthesized via α-allyl bromide intermediates with 91% yield, compared to the unspecified methods for the [4.4] spiro compound .
  • Physical Properties: S07 is a yellow oil (melting point: 20°C), whereas N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide’s physical state is unconfirmed but likely solid due to benzamide rigidity .
  • Applications : The [4.5] spiro derivatives are intermediates in stereoselective syntheses, while [4.4] systems (e.g., from oleic acid) are explored for biolubricants, indicating divergent utility based on ring size .

1,4-Dioxaspiro[4.4]nonane-Based Biolubricants

Spiro compounds like 1,4-dioxaspiro[4.4]nonane derivatives synthesized from oleic acid exhibit superior low-temperature performance compared to [4.5] analogs, highlighting the role of ring size in material properties .

Benzamide Derivatives with Heterocyclic Modifications

N-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide (Compound 25)

This compound replaces the spiro system with a pyrazolo-diazepine core:

  • Synthesis : Prepared via nitro group deprotection, yielding a colorless oil (quantitative yield) .
  • Spectroscopic Data : ¹H NMR (CDCl₃, 400 MHz) shows aromatic protons (δ 7.40–7.88 ppm) and sp³ hybridized CH₂ groups (δ 3.12–4.17 ppm), differing from the spiro compound’s expected NMR profile .
  • Bioactivity: Tested as a non-nucleoside inhibitor of respiratory syncytial virus, whereas the spiro benzamide’s bioactivity remains uncharacterized .

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide

This analog replaces the spiro ring with a naphthoquinone system:

  • Crystallography: Exhibits planar geometry stabilized by N–H⋯O and C–H⋯O interactions, contrasting with the non-planar spiro structure .

Substituent Effects on Benzamide Spiro Derivatives

N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide

  • Molecular Weight : 349.34 g/mol (C₁₆H₁₉N₃O₆), heavier than the parent compound due to the nitro group and ethanediamide chain .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Synthesis Yield Key Applications References
This compound 1,4-Dioxaspiro[4.4]nonane Not reported Not reported Drug intermediates
S07 1,4-Dioxaspiro[4.5]decane Not reported 91% Stereoselective synthesis
Compound 25 Pyrazolo-diazepine 257.1 ([M+H]⁺) Quantitative Antiviral agents
N-(1,4-Dioxo-naphthalen-2-yl)benzamide Naphthoquinone 285.28 Not reported Anticancer research

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide is a synthetic organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic core that enhances its interaction with biological targets. The compound can be synthesized through the reaction of 1,4-dioxaspiro[4.4]nonane with benzoyl chloride in the presence of a base such as triethylamine, followed by purification techniques like recrystallization or column chromatography.

Property Value
Chemical Formula C₁₁H₁₅N₁O₂
Molecular Weight 195.25 g/mol
CAS Number 899958-45-3
Appearance White crystalline solid

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar spirocyclic structures can inhibit cancer cell proliferation by modulating various signaling pathways involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its unique structural features allow it to interact selectively with enzymes, potentially altering their activity. For example, preliminary studies suggest it may inhibit specific proteases or kinases involved in disease pathways.

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The spirocyclic structure facilitates unique binding interactions that can inhibit or modulate the activity of these targets. Additionally, the benzamide group may enhance binding affinity and specificity, leading to targeted biological effects .

Case Studies and Research Findings

  • Anticancer Activity : A study exploring the anticancer potential of similar compounds found significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
  • Enzyme Interaction Studies : Research conducted on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit serine proteases, showcasing potential applications in treating diseases where these enzymes play a critical role .
  • Quorum Sensing Inhibition : Another study indicated that compounds similar to this compound could disrupt quorum sensing in pathogenic bacteria, suggesting a role in developing new antibacterial agents targeting bacterial communication systems .

Comparative Analysis with Similar Compounds

Compound Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamideAnticancer and enzyme inhibition
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethanolPotential antimicrobial properties
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-sulfonamidesDiverse pharmacological activities

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